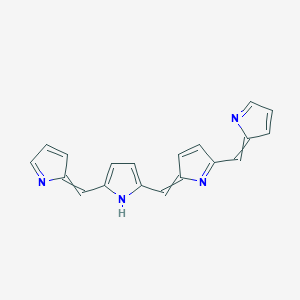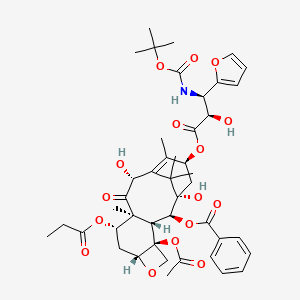
4-Formylcinnamic acid
描述
4-Formylcinnamic acid, also known as (E)-3-(4-formylphenyl)prop-2-enoic acid, is an organic compound with the molecular formula C10H8O3. It is a derivative of cinnamic acid, characterized by the presence of a formyl group (-CHO) attached to the phenyl ring. This compound is predominantly found in its trans configuration and is used as a building block in organic synthesis .
生化分析
Biochemical Properties
4-Formylcinnamic acid plays a significant role in biochemical reactions, particularly in the synthesis of other bioactive compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is used in the synthesis of (E)-4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-cinnamic acid . The interactions of this compound with these biomolecules are crucial for its function in biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . These effects are mediated through its interaction with cellular components, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby altering the cellular response . These interactions at the molecular level are essential for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s role in these pathways is essential for its biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its function and efficacy.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is important for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 4-Formylcinnamic acid can be synthesized through various methods. One common approach involves the Perkin condensation reaction, where 4-formylbenzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate to form this compound . Another method includes the oxidation of 4-formylcinnamyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Perkin condensation reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 4-Formylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Formylcinnamyl alcohol.
Substitution: 4-Nitro-4-formylcinnamic acid.
科学研究应用
4-Formylcinnamic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-formylcinnamic acid involves its interaction with various molecular targets and pathways. Its biological activities are attributed to the presence of the formyl and cinnamic acid moieties, which can interact with enzymes and receptors in the body. For example, its antioxidant activity is due to its ability to donate electrons and neutralize free radicals . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
相似化合物的比较
4-Formylcinnamic acid can be compared with other cinnamic acid derivatives, such as:
4-Hydroxycinnamic acid: Known for its antioxidant properties.
4-Methoxycinnamic acid: Used in the synthesis of UV-absorbing compounds.
4-Nitrocinnamic acid: Exhibits antimicrobial activity.
Uniqueness: this compound is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity compared to other cinnamic acid derivatives .
属性
IUPAC Name |
(E)-3-(4-formylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOUHDMYVURTMA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23359-08-2, 66885-68-5 | |
| Record name | p-Formylcinnamicacid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023359082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23359-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-formylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(4-formylphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural difference between the α and β polymorphs of 4-formylcinnamic acid and how does it impact their photoreactivity?
A1: While both polymorphs of this compound display a short axis length consistent with photoreactive cinnamic acid derivatives, the β polymorph exhibits a unique structural feature. [] This polymorph displays disorder in the orientation of the formyl group, as revealed by solid-state ¹³C-NMR and confirmed by Rietveld refinement of powder X-ray diffraction data. [] This structural disorder might influence the packing arrangement of molecules within the crystal lattice and thus affect its photochemical reactivity compared to the α polymorph. Further studies are needed to elucidate the precise impact of this disorder on the photochemical behavior of the β polymorph.
Q2: Why was the structure of the β polymorph of this compound a subject of debate and how was it resolved?
A2: Determining the structure of the β polymorph of this compound was challenging due to the inability to grow crystals suitable for single-crystal X-ray diffraction. [] This limitation led to uncertainties regarding its structural features and their correlation with its photoreactivity. Researchers employed a combination of powder X-ray diffraction data, analyzed using genetic algorithm techniques and Rietveld refinement, alongside high-resolution solid-state ¹³C-NMR, to overcome this obstacle. [] These complementary methods allowed for the successful determination of the β polymorph structure, revealing the disorder in the formyl group orientation. This finding provided crucial insight into the structural properties of the β polymorph and resolved the long-standing debate surrounding its structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide](/img/structure/B1233602.png)


![2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B1233606.png)

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid;hydrate](/img/structure/B1233609.png)





![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one](/img/structure/B1233619.png)


